molecular formula C10H19N B131369 3,3,6-Trimethylhepta-4,5-dien-2-amine CAS No. 155904-86-2

3,3,6-Trimethylhepta-4,5-dien-2-amine

Cat. No.: B131369
CAS No.: 155904-86-2
M. Wt: 153.26 g/mol
InChI Key: MNQMQIAZUOKEHA-UHFFFAOYSA-N
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Description

3,3,6-Trimethylhepta-4,5-dien-2-amine is an aliphatic amine characterized by a conjugated diene system (positions 4 and 5) and three methyl substituents at positions 3, 3, and 4. Its structure confers unique electronic properties due to the conjugation of the double bonds and steric effects from the methyl groups.

Properties

CAS No.

155904-86-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-8(2)6-7-10(4,5)9(3)11/h7,9H,11H2,1-5H3

InChI Key

MNQMQIAZUOKEHA-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C=C=C(C)C)N

Canonical SMILES

CC(C(C)(C)C=C=C(C)C)N

Synonyms

4,5-Heptadien-2-amine, 3,3,6-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-2-Amine Derivatives ( and )

Triazine-2-amine derivatives, such as 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, share an amine functional group but differ in their heterocyclic core. Key distinctions include:

  • Structural Rigidity: Triazines exhibit planar, aromatic systems, enhancing crystallinity and high melting points (170–228°C) due to hydrogen bonding and π-stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 9{7,11}) increase polarity and may enhance binding to biological targets . The methyl groups in 3,3,6-trimethylhepta-4,5-dien-2-amine could similarly influence lipophilicity and steric interactions.
  • Biological Activity : Triazine derivatives demonstrate antileukemic activity, attributed to interactions with DNA or enzymes . The dienamine’s conjugated system might enable distinct reactivity (e.g., cycloaddition), but its biological profile remains unexplored.

Pyridine-Based Amines ()

Compounds like 3,4,5-Trimethylpyridin-2-amine (CAS 31970-30-6) feature aromatic rings with methyl substitutions. Comparisons include:

  • Basicity : Pyridine’s aromaticity reduces amine basicity compared to aliphatic amines. The target compound’s amine group, being aliphatic, is likely more basic, affecting solubility and protonation under physiological conditions.
  • Electronic Effects : Conjugation in the dienamine system may delocalize electron density, altering reactivity toward electrophiles or nucleophiles relative to pyridine’s localized π-system.

Aryl-Substituted Aliphatic Amines ()

The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) combines aryl and aliphatic amine motifs. Key contrasts:

  • Molecular Weight and Solubility : With a molecular weight of 391.46 g/mol , this compound is significantly larger than this compound (C₁₀H₁₇N, ~151.25 g/mol), implying differences in solubility and membrane permeability.
  • Functional Groups: The dimethylamino group in ’s compound enhances hydrophilicity, whereas the target’s methyl groups may favor lipid solubility.

Implications for Research and Development

However, empirical studies are needed to validate its physical properties and bioactivity. Lessons from triazine and pyridine analogs highlight the importance of substituent effects on stability and target interaction .

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